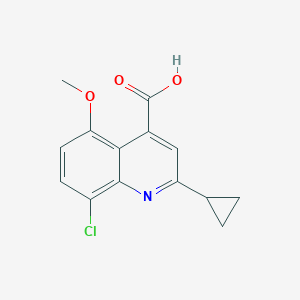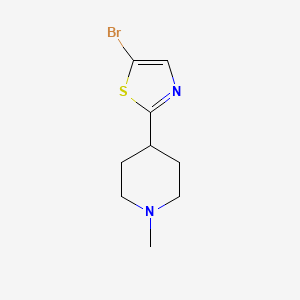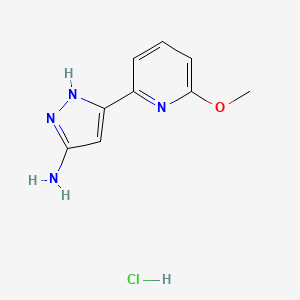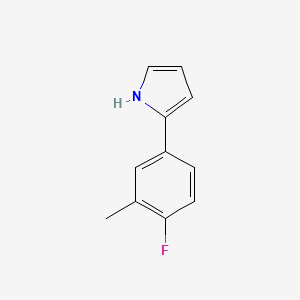
Melphalan-d8 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melphalan-d8 N-Oxide is a labeled derivative of Melphalan, a well-known antitumor agent. The compound has a molecular formula of C13H10D8Cl2N2O3 and a molecular weight of 329.25 . It is primarily used for research purposes, particularly in studies related to hypoxia-inducible factors and cancer treatment .
准备方法
The synthesis of Melphalan-d8 N-Oxide involves the incorporation of deuterium atoms into the Melphalan molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
化学反应分析
Melphalan-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of Melphalan-d8, while oxidation can produce various N-oxide derivatives .
科学研究应用
Melphalan-d8 N-Oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and isotopic effects. In biology and medicine, it is used to investigate the role of hypoxia-inducible factors in cancer and other diseases. The compound’s labeled nature allows for precise tracking and quantification in various experimental setups .
作用机制
The mechanism of action of Melphalan-d8 N-Oxide is similar to that of Melphalan. It acts as an alkylating agent, binding to the N7 position of guanine in DNA and inducing inter-strand cross-links. This disrupts DNA synthesis and transcription, leading to cytotoxic effects in both dividing and non-dividing tumor cells .
相似化合物的比较
Melphalan-d8 N-Oxide is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as Melphalan and Busulfan. While Melphalan and Busulfan are also DNA-alkylating agents used in cancer treatment, this compound’s deuterium labeling makes it particularly useful for research applications that require precise tracking and quantification . Other similar compounds include nitrogen mustards and other alkylating agents used in chemotherapy .
属性
CAS 编号 |
1217715-34-8 |
|---|---|
分子式 |
C13H18Cl2N2O3 |
分子量 |
329.25 g/mol |
IUPAC 名称 |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)benzeneamine oxide |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI 键 |
GSKQMLGAUOTSKT-WBZPMONTSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(C([2H])([2H])C([2H])([2H])Cl)[O-] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)







